5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine (CAS 494771-89-0) is a heterocyclic organic compound with the molecular formula C10H11BrF2N2 and a molecular weight of 277.11 g/mol. It features a bromine atom at the 5-position of a pyridine ring and a 4,4-difluoropiperidin-1-yl substituent at the 2-position.

Molecular Formula C10H11BrF2N2
Molecular Weight 277.11 g/mol
CAS No. 494771-89-0
Cat. No. B3268688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine
CAS494771-89-0
Molecular FormulaC10H11BrF2N2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-7-8)15-5-3-10(12,13)4-6-15/h1-2,7H,3-6H2
InChIKeyOQFORNXEIPCOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine (CAS 494771-89-0): A Specialized Heterocyclic Building Block for Kinase and CNS Drug Discovery


5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine (CAS 494771-89-0) is a heterocyclic organic compound with the molecular formula C10H11BrF2N2 and a molecular weight of 277.11 g/mol [1]. It features a bromine atom at the 5-position of a pyridine ring and a 4,4-difluoropiperidin-1-yl substituent at the 2-position [1]. The compound serves as a versatile synthetic intermediate, with the aryl bromide providing a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and the gem-difluoropiperidine moiety conferring increased metabolic stability and modulated basicity compared to non-fluorinated piperidine analogs [2]. It is listed as a research chemical by multiple suppliers with purity specifications typically at 95% .

Why 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


In medicinal chemistry workflows, the precise regiochemistry of the bromine substituent and the presence of the gem-difluoro group on the piperidine ring are not interchangeable features. The 5-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine isomer offers a unique combination of a cross-coupling handle at the pyridine 5-position with a metabolically stabilized, electronically modulated 4,4-difluoropiperidine at the 2-position [1]. Substituting with the non-fluorinated 5-bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) eliminates the metabolic shielding and pKa modulation conferred by the gem-difluoro group, while regioisomers such as 2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine or 4-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine alter the vector of substitution and therefore the geometry of any elaborated ligand within a target binding pocket . The compound's computed XLogP3 of 3.2 and zero hydrogen bond donors also place it in a favorable property space for CNS penetration when elaborated, relative to more polar pyridine-piperidine analogs [2].

Quantitative Differentiation Evidence: 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine vs. Closest Analogs


Regioisomeric Bromine Positioning: Differentiating Synthetic Utility from 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine and 4-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine

Among the three brominated 2-(4,4-difluoropiperidin-1-yl)pyridine regioisomers, only the 5-bromo isomer (CAS 494771-89-0) positions the cross-coupling handle para to the piperidine nitrogen on the pyridine ring. The 2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine isomer places the bromine ortho to the piperidine substituent, which introduces steric hindrance that can reduce palladium-catalyzed coupling efficiency. The 4-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine isomer (CAS 1779120-69-2) places the bromine meta to the piperidine nitrogen, altering the electronic character of the pyridine ring and the geometry of elaborated products. The 5-bromo isomer provides a synthetically accessible, sterically unencumbered aryl bromide for diversification [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Gem-Difluoro Metabolic Stabilization vs. Non-Fluorinated Analog: Implications from Class-Level Evidence

The 4,4-difluoropiperidine moiety in 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine distinguishes it from the non-fluorinated analog 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6). The gem-difluoro substitution at the piperidine 4-position reduces the basicity of the piperidine nitrogen (estimated pKa lowering of approximately 1.5–2.5 log units for 4,4-difluoropiperidine vs. piperidine based on analogous systems) and introduces metabolic stability by blocking CYP450-mediated oxidation at this position . Patent literature explicitly claims that 5-substituted difluoropiperidine compounds exhibit blood-brain barrier penetrability and protein kinase inhibitory activity, including against VEGFR2 and SRC family kinases (FYN), whereas the non-fluorinated piperidine analogs lack this specific property profile [1].

Drug Metabolism CNS Drug Design Bioisosterism

Physicochemical Property Profile: CNS Drug-Likeness Relative to Piperidine and Pyrrolidine Analogs

The computed physicochemical properties of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine place it within favorable CNS drug-like space. With an XLogP3 of 3.2, a topological polar surface area (TPSA) of 16.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and a molecular weight of 277.11 g/mol, the compound satisfies multiple criteria of the CNS MPO (Multiparameter Optimization) scoring system [1]. By comparison, the non-fluorinated analog 5-Bromo-2-(piperidin-1-yl)pyridine (MW 241.13) has a lower molecular weight but lacks the metabolic stability conferred by fluorination. The 4,4-difluoropiperidine-pyridine scaffold has been exploited in patents targeting CNS-penetrant kinase inhibitors and MRGPRX2 antagonists, confirming the relevance of this property profile [2].

CNS Multiparameter Optimization Drug-likeness Physicochemical Properties

Synthetic Accessibility: Established Route from Commodity Starting Materials

A documented synthetic route to 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine proceeds via nucleophilic aromatic substitution (SNAr) between 2,5-dibromopyridine and 4,4-difluoropiperidine in dimethylacetamide at 120–150 °C . This route uses commercially available starting materials and avoids protecting group chemistry. The regioisomeric analog 4-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine (CAS 1779120-69-2) requires a different starting material (2,4-dibromopyridine or alternative strategy), which may have different commercial availability and cost profiles . The availability of a straightforward SNAr route for the 5-bromo isomer reduces procurement risk for programs requiring multi-gram to kilogram quantities.

Process Chemistry Synthetic Route Scalability

Kinase Inhibition Profile: BindingDB Data for DYRK1A and CDK5/p25 vs. PDK1 Inhibitors

BindingDB records indicate that structurally related brominated pyridine-difluoropiperidine and pyridine-piperidine compounds have been evaluated against multiple kinase targets. A compound with the same difluoropiperidine-pyridine architecture (CHEMBL2153520) showed IC50 values of 10,000 nM (10 µM) against both rat DYRK1A and human CDK5/p25 in recombinant enzyme assays [1]. Separately, a distinct brominated scaffold (CHEMBL4225389) showed an IC50 of 164,000 nM (164 µM) against PDK1 [2]. These values provide a baseline: the parent scaffold exhibits weak-moderate kinase inhibition that can be dramatically improved through structure-based elaboration. Notably, 5-substituted difluoropiperidine compounds are claimed in patents to inhibit VEGFR2 and FYN kinases with the ability to cross the blood-brain barrier, suggesting that appropriate elaboration of the 5-position (where the bromine handle resides) can yield potent, CNS-penetrant kinase inhibitors [3]. It is critical to note: these IC50 values are for elaborated or related compounds, not for 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine itself, which is a building block and not an end-point inhibitor.

Kinase Inhibition DYRK1A CDK5 PDK1 Binding Assay

Commercial Purity Specifications: 95% vs. 98% Grade Availability Across Suppliers

Multiple suppliers list 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine with a minimum purity specification of 95% . MolCore offers an NLT 98% grade . This compares favorably with the non-fluorinated analog 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6), which is listed at 98% minimum purity by some suppliers (GC method) [1]. For procurement decisions, the availability of a 98% grade for the difluoropiperidine analog ensures that higher purity material can be sourced when required for sensitive cross-coupling reactions where residual starting materials or dehalogenation byproducts could interfere.

Quality Control Procurement Purity Specification

Optimal Application Scenarios for 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization (VEGFR2, FYN, DYRK1A)

For medicinal chemistry programs developing brain-penetrant kinase inhibitors, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine provides an ideal advanced intermediate. The 5-bromo handle enables rapid library synthesis via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore SAR at the pyridine 5-position, while the 4,4-difluoropiperidine moiety provides the metabolic stability and CNS permeability required for in vivo proof-of-concept studies. Patent precedent (WO2019/196622) explicitly demonstrates that 5-substituted difluoropiperidine compounds achieve blood-brain barrier penetration and inhibit VEGFR2 and FYN kinases [1]. The favorable CNS MPO profile (XLogP3 3.2, TPSA 16.1 Ų) supports selection of this scaffold over non-fluorinated alternatives [2].

Dopamine D4 Receptor (D4R) Antagonist Development

The 4,4-difluoropiperidine scaffold has been validated as a core motif for potent and selective dopamine D4 receptor antagonists . 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine can serve as a key intermediate for synthesizing D4R-targeted compound libraries, with the bromine atom at the 5-position providing a vector for introducing substituents that modulate D4R affinity and selectivity over D2 and D3 receptors. The regioisomeric identity of the 5-bromo substitution ensures that elaborated ligands project substituents along a defined trajectory within the D4R binding pocket.

MRGPRX2 Antagonist Synthesis (GSK-Validated Motif)

A 4,4-difluoropiperidine intermediate bearing a pyridine moiety has been identified as a key component of an MRGPRX2 antagonist under development at GSK . While the specific GSK intermediate differs from 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine, the shared 4,4-difluoropiperidine-pyridine architecture validates the motif for this emerging target class. The 5-bromo compound can serve as a starting point for synthesizing novel MRGPRX2 antagonist candidates through diversification at the bromine position, leveraging the established synthetic methodology for this scaffold class.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 277.11 g/mol and favorable physicochemical properties (XLogP3 3.2, HBD 0, TPSA 16.1 Ų), 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine satisfies fragment-likeness criteria [2]. The compound can be incorporated into fragment libraries targeting kinases, GPCRs, or bromodomains, with the bromine serving as a synthetic handle for fragment growing and merging strategies. The gem-difluoro group provides a spectroscopic handle (¹⁹F NMR) for fragment-based screening by NMR, enabling both ligand-observed and protein-observed ¹⁹F NMR experiments.

Quote Request

Request a Quote for 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.